molecular formula C8H6BrClO2 B8586078 5-(bromomethyl)-6-chloro-1,3-benzodioxole CAS No. 182479-74-9

5-(bromomethyl)-6-chloro-1,3-benzodioxole

Cat. No. B8586078
Key on ui cas rn: 182479-74-9
M. Wt: 249.49 g/mol
InChI Key: CYVUVCLPZRJNRF-UHFFFAOYSA-N
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Patent
US07390818B2

Procedure details

2.5 g of 6-chloropiperonyl alcohol are dissolved in 80 ml of ethyl ether. The solution is cooled to 0° C. and then 1.9 ml of PBr3 are added. The mixture is stirred at ambient temperature for 18 hours. It is poured onto ice and then extraction is carried out with AcOEt. The organic phase is washed with a saturated NaCl solution. 3.3 g of powder are obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:5][C:4]2[CH:6]=[C:7]([Cl:12])[C:8]([CH2:10]O)=[CH:9][C:3]=2[O:2]1.P(Br)(Br)[Br:14]>C(OCC)C>[Br:14][CH2:10][C:8]1[C:7]([Cl:12])=[CH:6][C:4]2[O:5][CH2:1][O:2][C:3]=2[CH:9]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1OC2=C(O1)C=C(C(=C2)CO)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
It is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The organic phase is washed with a saturated NaCl solution

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrCC1=CC2=C(OCO2)C=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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